Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate is a chemical compound with the molecular formula C9H11BrO4 and a molecular weight of 263.09 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, a hydroxyethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method involves the reaction of 5-bromo-2-furoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted furans with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyethyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-bromo-2-furoate: Lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
Ethyl 2-(2-hydroxyethyl)furan-3-carboxylate:
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
Molecular Formula |
C9H11BrO4 |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(2-hydroxyethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H11BrO4/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5,11H,2-4H2,1H3 |
InChI Key |
VPKLRRBNLONRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)Br)CCO |
Origin of Product |
United States |
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